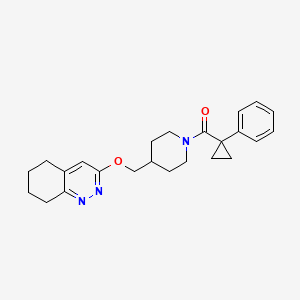![molecular formula C27H25ClFN3O2 B2454718 3-Benzoyl-6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride CAS No. 2097928-68-0](/img/structure/B2454718.png)
3-Benzoyl-6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-Benzoyl-6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride” is a complex organic molecule. It contains several functional groups including a benzoyl group, a fluoro group, a piperazine ring, and a quinoline ring .
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps, including the formation of the quinoline ring, the introduction of the benzoyl and fluoro groups, and the attachment of the piperazine ring . The exact synthesis process for this specific compound is not available in the retrieved papers.Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, are not available in the retrieved papers .Aplicaciones Científicas De Investigación
Pharmacokinetic and Pharmacodynamic Evaluation
A compound structurally similar to 3-Benzoyl-6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride was prepared for pharmacokinetic and pharmacodynamic evaluation, indicating the relevance of such structures in drug development studies (Wang, Fawwaz, & Heertum, 1995).
Potential Antimicrobial Agents
A series of 1-ethyl/benzyl-6-fluoro-7-(substituted piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acids, closely related to the specified compound, were synthesized and characterized for their potential antimicrobial properties (Rameshkumar et al., 2003).
Photochemical Behavior in Aqueous Solutions
Research on a similar compound, ciprofloxacin, which shares structural similarities, highlights its photochemical behavior in aqueous solutions. This could be relevant for understanding the stability and reactivity of such compounds under various conditions (Mella, Fasani, & Albini, 2001).
Electrochemical Studies
Electrochemical studies of a related compound suggest insights into the electrochemistry of quinoline derivatives, which can be crucial for developing new pharmaceuticals and understanding their interactions (Srinivasu, Kumar, Ramachandraiah, & Reddy, 1999).
Synthesis and Antibacterial Activity
Studies on the synthesis and antibacterial activity of various quinoline derivatives, including those structurally related to the compound , highlight their potential use in developing new antimicrobial agents (Sheu et al., 1998).
Novel Fluoroquinolone Compounds
Research into novel fluoroquinolone compounds, closely related to the specified chemical, provides insight into the synthesis and evaluation of such compounds for antibacterial activity, indicating their potential therapeutic uses (Li, Lu, Yang, & Zhang, 2004).
Structural Analyses for Pharmacological Agents
The structural analysis of quinoline derivatives for potential pharmacological applications, through methods like molecular docking and DFT studies, underscores the importance of such compounds in drug discovery and development (Marganakop et al., 2022).
Propiedades
IUPAC Name |
[6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinolin-3-yl]-phenylmethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O2.ClH/c1-33-22-10-8-21(9-11-22)30-13-15-31(16-14-30)26-23-17-20(28)7-12-25(23)29-18-24(26)27(32)19-5-3-2-4-6-19;/h2-12,17-18H,13-16H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJSZMBMYDBJPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C(=O)C5=CC=CC=C5)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]cyclohexanecarboxamide](/img/structure/B2454640.png)
![5-tert-butyl-3-(2-chlorophenyl)-7-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2454642.png)




![3-(benzenesulfonyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2454650.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}thio)acetamide](/img/structure/B2454655.png)

